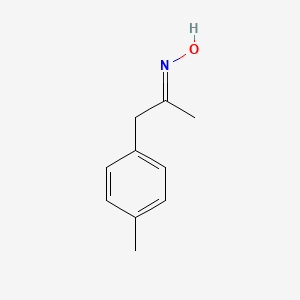

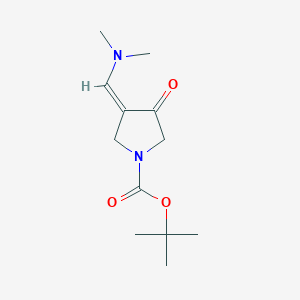

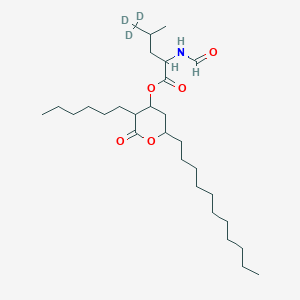

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate is a compound involved in various chemical syntheses and reactions. It has been the subject of numerous studies to understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

- The synthesis of related compounds often involves starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, coupled with aromatic aldehydes to afford corresponding Schiff base compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

- Another synthesis pathway involves reactions with Vilsmeier reagent and introduction of N,N-dimethylaminomethylene group at specific positions (Vorona et al., 2007).

Molecular Structure Analysis

- The molecular structure of related compounds is characterized using techniques like FTIR, 1H, and 13C NMR spectroscopy. X-ray crystallographic analysis is often employed to determine the crystal and molecular structure, which is sometimes stabilized by intramolecular hydrogen bonds (Çolak et al., 2021).

Chemical Reactions and Properties

- Tert-butyl esters of this compound, when reacted with certain reagents, introduce functional groups like the N,N-dimethylaminomethylene group, which is crucial in various chemical syntheses (Vorona et al., 2007).

- The compound can participate in reactions leading to the formation of pyridine and pyrrole derivatives, depending on the starting materials and reaction conditions (Uršič, Svete, & Stanovnik, 2008).

科学的研究の応用

Synthesis of Arylaminomethylidene Pyroglutamic Acids : A study by Svete et al. (2010) describes the synthesis of a library of N(4´)-substituted di-tert-butyl arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. This synthesis involves the acid-catalyzed treatment of di-tert-butyl arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylate with various anilines, ethyl glycinate, and ethyl β-alaninate. This research contributes to the field of organic synthesis, particularly in creating libraries of pyroglutamic acids with potential applications in medicinal chemistry (Svete et al., 2010).

Formation of Piperidine Derivatives : The work of Richter et al. (2009) focuses on the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a compound with potential applications in the synthesis of bioactive molecules. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with methylhydrazine (Richter et al., 2009).

Condensation Reactions in Organic Chemistry : Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, which is relevant for the acylation of a range of non-nucleophilic nitrogen compounds. This process uses di-tert-butyl dicarbonate (Boc2O), showcasing the versatility of tert-butyl-based compounds in synthetic organic chemistry (Umehara et al., 2016).

Synthesis of Oxopiperidine Derivatives : Research by Moskalenko and Boev (2014) demonstrates the synthesis of tert-butyl oxopiperidine-1-carboxylates, which are valuable synthons for preparing diverse piperidine derivatives. Such compounds are significant in pharmaceutical research and development (Moskalenko & Boev, 2014).

Intermediate in Biologically Active Compounds : Zhao et al. (2017) discuss the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the production of biologically active compounds such as omisertinib (AZD9291). This highlights the role of tert-butyl-based compounds in the synthesis of important pharmaceutical intermediates (Zhao et al., 2017).

特性

IUPAC Name |

tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-9(6-13(4)5)10(15)8-14/h6H,7-8H2,1-5H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICVZJAVRBPUME-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CN(C)C)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C/C(=C\N(C)C)/C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)

![sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate](/img/structure/B1148655.png)